N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
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Overview
Description
N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring substituted with a phenyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves the reaction of 2-phenylethylamine with a pyridine-3-carboxylic acid derivative. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled synthesis of large quantities of the compound by continuously feeding reactants through a reactor system. Optimization of reaction parameters such as temperature, pressure, and flow rate is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or RNA can result in antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[(2-phenylethyl)amino]nicotinamide
- N-phenyl-2-[(2-phenylethyl)amino]benzamide
- N-phenyl-2-[(2-phenylethyl)amino]quinoline-3-carboxamide
Uniqueness
N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities .
Properties
IUPAC Name |
N-phenyl-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-17-10-5-2-6-11-17)18-12-7-14-21-19(18)22-15-13-16-8-3-1-4-9-16/h1-12,14H,13,15H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHLSJADDUPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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